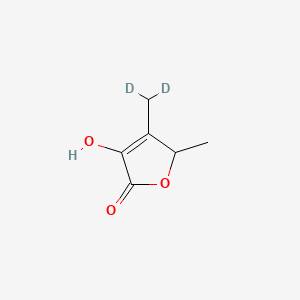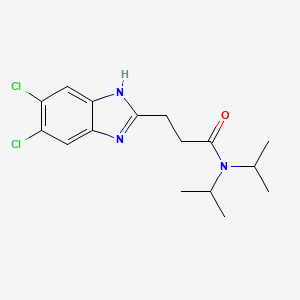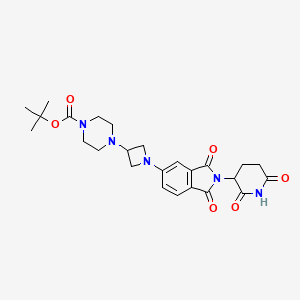
LASSBio-873
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LASSBio-873 is a pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative developed by the Federal University of Rio de Janeiro. This compound has shown potential in treating nervous system diseases, particularly for its analgesic and sedative properties . It is currently in the preclinical phase of research and development .
Métodos De Preparación
The synthesis of LASSBio-873 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and quality control.
Análisis De Reacciones Químicas
LASSBio-873 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives.
Mecanismo De Acción
LASSBio-873 exerts its effects primarily through the activation of muscarinic cholinergic receptors. This activation leads to a cascade of intracellular events that modulate pain perception and inflammatory responses. The compound’s ability to cross the blood-brain barrier enhances its efficacy in targeting central nervous system disorders . The specific molecular targets include the M2 and M4 subtypes of muscarinic receptors, which play crucial roles in mediating the compound’s analgesic and sedative effects .
Comparación Con Compuestos Similares
LASSBio-873 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
LASSBio-294: Another pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative with distinct cardiovascular effects.
LASSBio-785: A related compound with different pharmacological properties.
The uniqueness of this compound lies in its potent analgesic and anti-inflammatory effects, which are mediated through muscarinic receptor activation. This sets it apart from other compounds that may target different receptors or have varying efficacy profiles .
Propiedades
Fórmula molecular |
C21H13N5O4 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
3-methyl-11-(4-nitrophenyl)-5-phenyl-4,5,7,11-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8-tetraene-10,12-dione |
InChI |
InChI=1S/C21H13N5O4/c1-12-17-18-16(11-22-19(17)25(23-12)14-5-3-2-4-6-14)20(27)24(21(18)28)13-7-9-15(10-8-13)26(29)30/h2-11H,1H3 |
Clave InChI |
STCOXCNGCBGUIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=NC=C3C(=C12)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)



![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)




![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)
![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)
